Roy-Bz is synthesized from Royleanone, a diterpene compound found in various plant species, particularly those in the genus Rabdosia. Its classification as a selective PKCδ activator positions it within the broader category of pharmacological agents targeting signaling pathways involved in cancer progression. The compound has been identified as part of a novel family of small molecule modulators that exhibit promising anti-cancer properties.
The synthesis of Roy-Bz involves several key steps:
Roy-Bz features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The spatial arrangement of these groups is essential for the compound's activity, influencing how it binds to its target protein.
Roy-Bz undergoes various chemical reactions that are pivotal for its functionality:
The mechanism by which Roy-Bz exerts its effects involves several steps:
These properties are essential for handling and application in laboratory settings.
Roy-Bz has significant potential applications in cancer research:
Roy-Bz (7α-acetoxy-6β-benzoyloxy-12-O-benzoylroyleanone) is a semisynthetic abietane diterpenoid with the molecular formula C₃₆H₃₈O₈ and a molecular weight of 598.69 g/mol [4] [8]. It functions as a potent and selective activator of protein kinase C delta (PKCδ), binding specifically to the C1 domain of this isozyme through hydrogen bonds with Gly253, Thr242, and Gln257 residues. This binding stabilizes PKCδ in its active conformation, triggering downstream signaling without activating other phorbol ester-responsive PKC isoforms (α, β, γ, ε) [1] [9]. Roy-Bz's selectivity stems from its unique structural features: a royleanone core modified with benzoyl groups at C-6 and C-12 positions and an acetyl group at C-7, creating optimal steric and electronic interactions with PKCδ's regulatory domain [3] [4].
Functionally, Roy-Bz activates a PKCδ-dependent mitochondrial apoptotic pathway in cancer cells. This involves caspase-3 activation, reactive oxygen species (ROS) generation, cytochrome c release, and dissipation of mitochondrial membrane potential (ΔΨm) [1] [9]. In colon cancer models, Roy-Bz demonstrates potent anti-proliferative effects (IC₅₀ = 0.58 ± 0.05 μM in HCT116 cells) and suppresses cancer stem cell populations by downregulating stemness markers like CD44 and SOX2 [1].
Table 1: Structural and Biochemical Properties of Roy-Bz
Property | Value | Method/Source |
---|---|---|
Chemical Name | (4bS,8aS,9S,10S)-10-acetoxy-2-isopropyl-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthrene-3,9-diyl dibenzoate | Patent WO2017134637A1 [3] |
Molecular Formula | C₃₆H₃₈O₈ | MedKoo [4] |
Molecular Weight | 598.69 g/mol | TargetMol [8] |
Solubility | Soluble in DMSO | MedKoo [4] |
PKCδ Binding Site | C1 domain (Gly253, Thr242, Gln257) | Cell Death Dis. 2018 [1] |
Selectivity Profile | Activates PKCδ; no activation of α, β, γ, ε | Cell Death Dis. 2018 [1] |
Protein kinase C (PKC) was discovered in 1977 as a cyclic nucleotide-independent kinase activated by calcium and phospholipids [2]. Its classification expanded into three subgroups: classical (cPKC: α, βI/II, γ; calcium-dependent), novel (nPKC: δ, ε, η, θ; calcium-independent), and atypical (aPKC: ζ, ι/λ; diacylglycerol-insensitive) isoforms [6]. Early PKC modulators like phorbol esters lacked isozyme specificity, causing unpredictable oncogenic effects. This spurred efforts to develop selective agents:
Roy-Bz represents a breakthrough as the first small-molecule PKCδ-selective activator that targets the C1 domain rather than the catalytic site [1] [3]. This mechanism avoids off-target kinase interactions and leverages PKCδ's pro-apoptotic role in solid tumors [1] [9].
Table 2: Evolution of PKC-Targeted Therapeutics
Therapeutic Class | Example Agents | Target Isoform | Clinical Outcome |
---|---|---|---|
Phorbol esters | Phorbol 12-myristate 13-acetate (PMA) | Pan-PKC | Tumor promotion; not therapeutically viable |
Broad-spectrum inhibitors | Staurosporine, Tamoxifen | Multiple kinases | Toxicity due to lack of specificity |
Biologic modulators | Aprinocarsen (antisense) | PKCα | Phase III failure in ovarian cancer |
ATP-competitive inhibitors | Ruboxistaurin | PKCβ | Approved for diabetic retinopathy |
Regulatory domain modulators | Bryostatin-1 | Pan-PKC | Erratic efficacy in 85+ trials |
C1-domain activators | Roy-Bz | PKCδ | Preclinical efficacy in colon cancer |
Roy-Bz is derived from 7α-acetoxy-6β-hydroxyroyleanone (Roy), a cytotoxic abietane diterpenoid isolated from Plectranthus species (Lamiaceae) [4] [7]. Roy exhibits moderate anticancer activity but suffers from poor bioavailability and non-selective cytotoxicity. Structural optimization led to Roy-Bz through benzoylation at C-6 and C-12, enhancing both potency and PKCδ selectivity [1] [3]. Abietanes like Roy-Bz share core pharmacological properties:
Compared to taxanes (e.g., paclitaxel), which stabilize microtubules, Roy-Bz’s royleanone scaffold enables distinct mechanisms—PKCδ activation and metabolic disruption—without neurotoxic effects associated with tubulin-targeting agents [1] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: